molecular formula C13H20BrN3O3 B13920850 tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate

tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate

Cat. No.: B13920850
M. Wt: 346.22 g/mol
InChI Key: BKLXLUDHOGQOHK-UHFFFAOYSA-N
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Description

tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate is an organic compound with a complex structure It contains a tert-butyl group, a bromo-substituted pyrazine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate typically involves multiple steps:

    Etherification: The formation of an ether bond between the pyrazine ring and the ethyl group.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the carbamate group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-((5-bromo-3-methylpyrazin-2-yl)oxy)ethyl)(methyl)carbamate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may contain pyridine or pyrimidine rings.

Properties

Molecular Formula

C13H20BrN3O3

Molecular Weight

346.22 g/mol

IUPAC Name

tert-butyl N-[2-(5-bromo-3-methylpyrazin-2-yl)oxyethyl]-N-methylcarbamate

InChI

InChI=1S/C13H20BrN3O3/c1-9-11(15-8-10(14)16-9)19-7-6-17(5)12(18)20-13(2,3)4/h8H,6-7H2,1-5H3

InChI Key

BKLXLUDHOGQOHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1OCCN(C)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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